molecular formula C6H4FN3 B13025999 5-Amino-2-fluoroisonicotinonitrile

5-Amino-2-fluoroisonicotinonitrile

Cat. No.: B13025999
M. Wt: 137.11 g/mol
InChI Key: ZOMSHZLLEHEEHH-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroisonicotinonitrile: is a chemical compound with the molecular formula C6H4FN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile derivatives. One common method includes treating a solution of 2-chloro-4-cyanopyridine with potassium fluoride in 1-methyl-2-pyrrolidinone, followed by heating to 100°C for 18 hours . This reaction is facilitated by the presence of tetrabutylphosphonium bromide as a phase-transfer catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoroisonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyridines.

Scientific Research Applications

Chemistry: 5-Amino-2-fluoroisonicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine atom can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound’s reactivity and stability make it suitable for use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-fluoroisonicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-Fluoroisonicotinonitrile
  • 2-Aminoisonicotinonitrile
  • 5-Aminoisonicotinonitrile

Comparison: 5-Amino-2-fluoroisonicotinonitrile is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring. This combination can enhance its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2

InChI Key

ZOMSHZLLEHEEHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)N)C#N

Origin of Product

United States

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